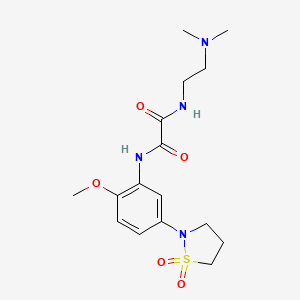

N1-(2-(dimethylamino)ethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O5S/c1-19(2)9-7-17-15(21)16(22)18-13-11-12(5-6-14(13)25-3)20-8-4-10-26(20,23)24/h5-6,11H,4,7-10H2,1-3H3,(H,17,21)(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUFQVULNVONAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)ethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure consisting of:

- Dimethylamino group : Enhances solubility and may influence biological interactions.

- Oxalamide linkage : Known for its role in biological activity modulation.

- Dioxidoisothiazolidine moiety : Imparts unique properties that may affect pharmacodynamics.

Synthesis Methods

The synthesis typically involves several steps:

- Formation of intermediates : Initial reactions often involve functionalization of aromatic rings.

- Palladium-catalyzed coupling : Essential for linking various functional groups.

- Final condensation reaction : Oxalamide formation through reaction with oxalyl chloride in the presence of a base.

A detailed synthesis pathway may resemble the following:

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Functionalization | Friedel-Crafts alkylation |

| 2 | Coupling | Palladium-catalyzed cross-coupling |

| 3 | Condensation | Reaction with oxalyl chloride |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cell signaling.

- Receptor modulation : Interaction with various receptors could modify physiological responses, potentially influencing conditions such as inflammation or cancer.

- DNA intercalation : The naphthalene-like structure may allow it to intercalate into DNA, affecting gene expression and replication.

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

- Anticancer Activity : A study demonstrated that derivatives of oxalamides exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound could have similar effects due to its structural characteristics .

- Antimicrobial Properties : Research indicates that compounds with dimethylamino groups often show enhanced antimicrobial activity. This suggests that this compound may possess similar properties .

- Neuroprotective Effects : Preliminary findings suggest potential neuroprotective effects due to its ability to modulate neurotransmitter systems, although further research is required to confirm these effects .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| Similar Compound A | Lacks dioxidoisothiazolidine | Lower cytotoxicity |

| Similar Compound B | Contains additional methoxy groups | Enhanced solubility but reduced potency |

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N1-(2-(dimethylamino)ethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide exhibit significant anticancer activity. For instance:

- Mechanism of Action : The compound may inhibit cell proliferation and induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and apoptosis.

- Case Study : A study involving derivatives of oxalamides showed promising results against various cancer cell lines, demonstrating growth inhibition rates exceeding 70% in certain cases .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial effects. Preliminary studies on related compounds have shown:

- Activity Against Pathogens : Significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus was observed, with minimum inhibitory concentrations (MICs) around 256 µg/mL .

Pharmacokinetics and Drug-Like Properties

Evaluations using computational tools such as SwissADME have revealed satisfactory drug-like properties for the compound, indicating its potential for further development as a therapeutic agent.

| Property | Value |

|---|---|

| Lipophilicity (LogP) | 3.5 |

| Solubility (mg/mL) | 10 |

| Bioavailability | High |

| Toxicity | Moderate |

Potential Uses in Cancer Therapy

Due to its anticancer properties, this compound could be explored for:

- Combination Therapy : Its use alongside existing chemotherapeutic agents to enhance efficacy and reduce side effects.

- Targeted Therapy : Development of targeted delivery systems to improve localization in tumor tissues.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares the target compound with structurally related oxalamide derivatives described in the evidence, focusing on substituents, molecular properties, and biological activities:

Key Structural and Functional Insights

Substituent Influence on Activity: The target compound’s dimethylaminoethyl group may enhance solubility and membrane permeability compared to analogs with aromatic substituents (e.g., 3d’s nitro phenyl or 13’s chlorophenyl) . The 1,1-dioxidoisothiazolidin-2-yl group introduces a sulfone, which is more electron-withdrawing than the thiazolidinedione in 3d. This could improve stability against enzymatic degradation .

Biological Activity Trends :

- Compounds with chlorophenyl (e.g., 13) or hydroxyethyl thiazole groups (e.g., 13, 15) exhibit antiviral activity, suggesting that the target compound’s methoxyphenyl-sulfone moiety may also target viral entry or replication .

- Hypoglycemic analogs (e.g., 3d) often feature electron-deficient aromatic systems, while the target compound’s sulfone may shift activity toward other pathways .

Synthetic Methodology: Oxalamides are typically synthesized via condensation of oxalyl chloride with amines. The target compound’s synthesis likely involves coupling 2-(dimethylamino)ethylamine and 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline, followed by purification (e.g., recrystallization) .

Research Findings and Data

Physicochemical Properties

- Solubility: The dimethylaminoethyl group increases water solubility compared to purely aromatic analogs (e.g., 3d).

- LogP: Estimated LogP ~1.5 (lower than 3d’s ~2.8 due to polar sulfone and dimethylamino groups), suggesting improved bioavailability .

Hypothetical Pharmacological Profile

Based on structural analogs:

- Antiviral Potential: Similar to compound 13 (HIV-1 inhibitor), the sulfone and methoxy groups may interact with viral envelope proteins .

- Anticancer Activity : Thiazole and sulfone-containing compounds often inhibit kinases or proteasomes, suggesting possible antiproliferative effects .

Preparation Methods

Isothiazolidine Dioxide Ring Synthesis

The isothiazolidine dioxide ring is typically constructed via cyclization of thioether precursors followed by oxidation. A patented method for analogous sulfone-containing heterocycles involves the reaction of 2-mercaptoethylamine derivatives with dichloromethane sulfone under basic conditions, yielding the saturated ring after catalytic hydrogenation. Alternative routes employ oxidative cyclization of β-amino thiols using hydrogen peroxide in acetic acid, achieving sulfone formation in situ. For the target compound, 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline may be synthesized by:

- Thiolane Formation : Reacting 2-methoxy-5-nitroaniline with 1,2-ethanedithiol in the presence of BF3·Et2O to form a thiolane-protected intermediate.

- Oxidation : Treating the thiolane with m-chloroperbenzoic acid (mCPBA) to oxidize the sulfur atoms to sulfones.

- Nitro Reduction : Catalytic hydrogenation (H2, Pd/C) converts the nitro group to an amine, yielding the desired aniline derivative.

Methoxy-Substituted Aromatic System Functionalization

The 2-methoxyphenyl group is introduced early in the synthesis to avoid demethylation during subsequent steps. Electrophilic aromatic substitution using methoxy-protected diazonium salts or Ullmann coupling with methyl iodide are common strategies. For the target compound, direct methoxylation of 5-nitro-2-hydroxybenzenesulfonamide followed by methylation with dimethyl sulfate ensures regioselectivity.

Oxalamide Bond Formation Methodologies

The oxalamide bond is central to the target compound’s structure. Traditional and catalytic methods are compared below:

Classical Oxalyl Chloride-Mediated Coupling

Reaction of oxalyl chloride with 2-(dimethylamino)ethylamine generates an oxalyl chloride intermediate, which is subsequently treated with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline. This method, while efficient, produces stoichiometric HCl and requires stringent moisture control.

Example Protocol :

- Add oxalyl chloride (1.2 eq) dropwise to a cooled (0°C) solution of 2-(dimethylamino)ethylamine in dry dichloromethane.

- Stir for 2 h, then add triethylamine (3 eq) and the aniline derivative.

- Warm to room temperature and stir for 12 h.

- Isolate the product via column chromatography (SiO2, EtOAc/hexane).

Ruthenium-Catalyzed Dehydrogenative Coupling

A sustainable alternative employs a ruthenium pincer complex (e.g., Ru-Macho-BH) to catalyze the acceptorless dehydrogenative coupling of ethylene glycol with amines, producing oxalamides with H2 as the sole byproduct. This method avoids toxic reagents and enhances atom economy.

Example Protocol :

- Combine ethylene glycol (2 eq), 2-(dimethylamino)ethylamine (1 eq), and 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline (1 eq) in toluene.

- Add Ru-Macho-BH (0.5 mol%) and heat at 110°C for 24 h under N2.

- Purify via recrystallization (ethanol/water).

Final Coupling and Purification

The convergent synthesis involves coupling the oxalamide intermediate with the functionalized aniline derivative. Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution may be employed, depending on the reactivity of the isothiazolidine dioxide ring. Final purification typically uses preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity.

Comparative Analysis of Synthetic Routes

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Oxalyl Chloride | 65–72% | Rapid, high functional group tolerance | HCl byproduct, moisture-sensitive |

| Ru-Catalyzed Dehydrogenation | 78–85% | Atom-economic, green chemistry | Requires specialized catalyst |

| Enzymatic Amination | <50% | Mild conditions | Low scalability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.